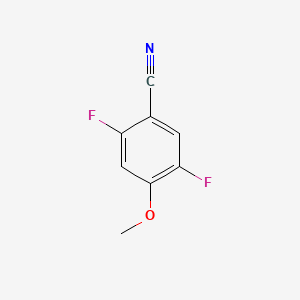

2,5-Difluoro-4-methoxybenzonitrile

Description

Contextualization within Fluorinated Aromatic Nitriles and their Scientific Significance

2,5-Difluoro-4-methoxybenzonitrile belongs to the class of fluorinated aromatic nitriles. These organic compounds are characterized by an aromatic ring substituted with one or more fluorine atoms and a nitrile (-C≡N) group. numberanalytics.com The incorporation of fluorine into aromatic structures is a widely employed strategy in medicinal chemistry and materials science. numberanalytics.comresearchgate.net Fluorine, being the most electronegative element, imparts unique properties to organic molecules. numberanalytics.com These include altered electronic effects, increased metabolic stability, and enhanced binding affinity to biological targets. numberanalytics.comnih.gov The presence of a nitrile group further adds to the chemical versatility of these molecules, as it can be converted into various other functional groups, such as amines and carboxylic acids, making them valuable intermediates in organic synthesis. numberanalytics.com Consequently, fluorinated aromatic nitriles are considered important building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Rationale for Comprehensive Academic Investigation of this compound

The specific substitution pattern of this compound, with fluorine atoms at positions 2 and 5 and a methoxy (B1213986) group at position 4 relative to the nitrile group, makes it a compound of particular interest for academic and industrial research. This arrangement of substituents creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity and potential applications. The presence of two fluorine atoms enhances the molecule's stability and can direct the course of further chemical modifications. numberanalytics.com The methoxy group, an electron-donating group, can also modulate the reactivity of the aromatic ring. This distinct combination of functional groups makes this compound a versatile precursor for synthesizing more complex molecules with potential applications in various fields.

Overview of Key Research Avenues for this compound

The primary research avenue for this compound is its use as a chemical intermediate or building block. aromsyn.combldpharm.com Its unique structure allows for its incorporation into a wide range of larger, more complex molecules. Researchers utilize this compound in the synthesis of novel organic compounds that are then investigated for their potential use in medicinal chemistry and materials science. aromsyn.com For instance, it can be used in coupling reactions to create new carbon-carbon or carbon-heteroatom bonds, a fundamental process in the construction of complex organic scaffolds. aromsyn.com The resulting products are often evaluated for their biological activity or their properties as functional materials.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1007605-44-8 | aromsyn.comalfa-chemistry.compharmaffiliates.com |

| Molecular Formula | C8H5F2NO | aromsyn.comalfa-chemistry.compharmaffiliates.com |

| Molecular Weight | 169.13 g/mol | aromsyn.comalfa-chemistry.compharmaffiliates.com |

| Boiling Point | 89-93 °C | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | easycdmo.com |

| Number of Rotatable Bonds | 1 | easycdmo.com |

| Number of Hydrogen Bond Acceptors | 4 | easycdmo.com |

| Number of Hydrogen Bond Donors | 0 | easycdmo.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQDILMHKBTFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397061 | |

| Record name | 2,5-difluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007605-44-8 | |

| Record name | 2,5-difluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1007605-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,5 Difluoro 4 Methoxybenzonitrile

Established Synthetic Routes to 2,5-Difluoro-4-methoxybenzonitrile

Established methods for synthesizing this compound typically involve the transformation of functional groups on a pre-existing substituted benzene (B151609) ring. These routes are often multi-step processes that rely on classical organic reactions.

A common strategy for the synthesis of aromatic nitriles involves the use of aryl amines as precursors via the Sandmeyer reaction. numberanalytics.com For this compound, a plausible precursor is 2,5-difluoro-4-methoxyaniline. The synthesis would proceed through the following mechanistic steps:

Diazotization: The primary aromatic amine, 2,5-difluoro-4-methoxyaniline, is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (2,5-difluoro-4-methoxybenzenediazonium chloride). The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and reacts with the nucleophilic amine.

Cyanation: The resulting diazonium salt is then subjected to a reaction with a cyanide salt, most commonly copper(I) cyanide (CuCN). numberanalytics.com This is the core of the Sandmeyer reaction, where the diazonium group is replaced by a nitrile group. The copper(I) catalyst facilitates the single-electron transfer mechanism, leading to the formation of an aryl radical and the release of nitrogen gas, followed by the transfer of the cyanide group from the copper complex to the aryl radical.

An alternative route could start from 1,4-difluoro-2-methoxybenzene. This precursor would require the introduction of a functional group that can be converted to a nitrile. For example, a formyl group (-CHO) could be introduced via a formylation reaction, followed by its conversion to a nitrile through dehydration of the corresponding oxime.

Several one-pot methods developed for benzonitrile (B105546) derivatives could be adapted for the synthesis of this compound.

From Aldehydes: A highly adaptable one-pot method involves the conversion of aldehydes directly into nitriles. organic-chemistry.org If 2,5-difluoro-4-methoxybenzaldehyde (B1587805) is used as a precursor, it can be converted to the corresponding nitrile in a single pot using reagents like hydroxylamine (B1172632) in the presence of a dehydrating agent or specific catalysts. For instance, a mixture of choline (B1196258) chloride and urea (B33335) can serve as an efficient and environmentally friendly catalyst for this transformation under solvent-free conditions. organic-chemistry.org

From Anilines: The classical Sandmeyer reaction sequence (diazotization followed by cyanation) can sometimes be telescoped. After the formation of the diazonium salt from 2,5-difluoro-4-methoxyaniline, the crude reaction mixture can be directly treated with the copper cyanide solution, avoiding the isolation of the often-unstable diazonium salt.

While specific one-pot syntheses for complex systems like benzothiazoles and benzotriazoles have been reported tsijournals.comchemrxiv.org, the underlying principles of minimizing purification steps and using compatible reagents are directly applicable to streamlining the synthesis of this compound.

The transition from laboratory-scale synthesis to industrial production introduces several critical considerations. The feasibility of large-scale synthesis is indicated by the commercial availability of this compound and offers of custom synthesis from gram to kilogram quantities. aromsyn.com A synthesis method for the related compound 2,6-difluoro-4-hydroxybenzonitrile (B48942) has been described as suitable for industrial production. researchgate.net

Key factors for industrial synthesis include:

Cost and Availability of Raw Materials: The economic viability of the process depends on the cost of precursors like 2,5-difluoroanisole (B31796) or 3,5-difluoroaniline.

Process Safety: The use of highly toxic reagents, particularly cyanide salts, requires stringent safety protocols and specialized handling equipment to prevent exposure and environmental contamination.

Reaction Conditions: Optimization of parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and throughput while ensuring safety and minimizing energy consumption.

Scalability and Repeatability: The chosen synthetic route must be robust, reproducible, and scalable to meet production demands. chemrxiv.org

Purification: Efficient and cost-effective purification methods, such as distillation or recrystallization, are necessary to achieve the high purity levels (e.g., >97%) required for most applications. aromsyn.com

Novel and Emerging Synthetic Strategies

Recent advances in organic synthesis have focused on developing more efficient, selective, and sustainable methods, particularly through catalysis.

Modern synthetic chemistry has seen a shift towards transition metal-catalyzed reactions for the formation of C–N bonds, offering milder conditions and broader substrate compatibility than traditional methods. numberanalytics.com

Transition metal-catalyzed cyanation of aryl halides or pseudohalides is a powerful strategy for synthesizing aromatic nitriles. numberanalytics.comnumberanalytics.com Catalysts based on palladium, nickel, or copper can facilitate this transformation with high efficiency. numberanalytics.com These reactions typically involve an oxidative addition of the aryl halide to the metal center, followed by transmetalation with a cyanide source (like zinc cyanide or potassium cyanide) and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. numberanalytics.com

| Catalyst | Ligand | Substrate Example | Typical Yield (%) |

| Pd(OAc)₂ | PPh₃ | Aryl iodide | 85-95 |

| NiCl₂ | dppf | Aryl bromide | 70-80 |

| CuI | DMEDA | Aryl iodide | 80-90 |

| This table summarizes modern catalysts used in cyanation reactions, adapted from findings on transition metal-catalyzed synthesis of aromatic nitriles. numberanalytics.com |

A particularly innovative and "green" approach to nitrile synthesis is the direct oxidative dehydrogenation of primary amines. researchgate.net A highly efficient method utilizes a copper catalyst, accelerated by a ligand, with molecular oxygen or air as the oxidant. acs.orgnih.gov

This strategy is directly applicable to the synthesis of this compound by using the corresponding primary amine precursor, 2,5-difluoro-4-methoxybenzylamine. The reaction is typically catalyzed by a copper(I) salt, such as CuI, in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as an efficient ligand. acs.orgacs.org The ligand plays a crucial role by not only accelerating the reaction rate but also enhancing the stability of the copper catalyst. acs.orgnih.gov

The process is attractive due to its mild reaction conditions, use of an environmentally benign oxidant (O₂), and excellent functional group compatibility, leading to high yields of the desired nitrile. acs.orgnih.gov The practicality of this method has been demonstrated on a gram scale, suggesting its potential for larger-scale applications. acs.org This reaction avoids the use of toxic cyanide reagents inherent in methods like the Sandmeyer reaction, representing a significant advancement in nitrile synthesis. Other catalytic systems, such as those based on cobalt or ruthenium, are also being explored for the acceptorless dehydrogenation of primary amines to nitriles. researchgate.netnih.gov

Catalytic Approaches for Carbon-Nitrogen Bond Formation in Nitriles

Transition Metal-Mediated Cyanation Reactions for Aromatic Nitriles

The introduction of a nitrile group onto an aromatic ring is a cornerstone of synthetic organic chemistry, and transition metal-mediated cyanation reactions have emerged as powerful and versatile tools for this transformation. These methods offer significant advantages over traditional techniques like the Sandmeyer reaction, often providing milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium and copper complexes are the most extensively used catalysts for the cyanation of aryl halides and pseudohalides. nih.gov Palladium-catalyzed reactions, in particular, have been the subject of intensive research, with various generations of phosphine (B1218219) ligands developed to enhance catalytic activity and stability. researchgate.net A general challenge in these reactions is the potential for the cyanide anion to poison the metal catalyst by forming stable, inactive complexes. nih.gov To circumvent this, strategies such as the use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed. nih.govnih.gov These reagents release cyanide ions slowly into the reaction mixture, maintaining a low enough concentration to avoid catalyst deactivation while still enabling efficient cyanation.

In the context of synthesizing this compound, a plausible and efficient route involves the palladium- or copper-catalyzed cyanation of a suitable precursor, such as 1-bromo-2,5-difluoro-4-methoxybenzene. The use of a palladium catalyst, such as palladium(II) acetate (B1210297), in conjunction with a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) and a cyanide source like Zn(CN)₂, represents a standard and effective method for this transformation.

Alternatively, copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, provides a more classical yet still highly relevant approach. This reaction typically involves heating an aryl halide with copper(I) cyanide (CuCN), often in a polar aprotic solvent like dimethylformamide (DMF). While historically requiring stoichiometric amounts of copper cyanide, modern variations have been developed that are catalytic in copper.

A representative palladium-catalyzed cyanation reaction is detailed in the table below:

| Reactants | Catalyst System | Solvent | Temperature | Yield | Reference |

| Aryl Bromide, Zn(CN)₂ | Pd(OAc)₂, dppf | DMF | 80-120 °C | Good to High | elsevierpure.com |

| Aryl Chloride, K₄[Fe(CN)₆] | Pd(OAc)₂, XPhos-SO₃Na | PEG-400/H₂O | 100-120 °C | Good to Excellent | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety. The synthesis of this compound can be evaluated through this lens, particularly concerning solvent choice and atom economy.

Solvent-Free or Low-Environmental-Impact Solvent Systems

A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of this compound, particularly in the cyanation step, the choice of solvent is critical. While solvents like DMF are effective, they are also associated with environmental and health concerns.

Recent advancements in palladium-catalyzed cyanations have demonstrated the utility of more benign solvent systems. For instance, reactions can be performed in aqueous media or in greener solvents like polyethylene (B3416737) glycol (PEG). researchgate.net The use of biphasic aqueous systems can also facilitate catalyst and product separation, simplifying workup procedures and minimizing waste. researchgate.net In some cases, solvent-free, or neat, reaction conditions can be achieved, representing an ideal scenario from a green chemistry perspective.

The table below summarizes some greener solvent alternatives for cyanation reactions:

| Solvent System | Advantages | Reference |

| Water | Non-toxic, non-flammable, readily available | researchgate.net |

| Polyethylene Glycol (PEG) | Biodegradable, low toxicity, recyclable | researchgate.net |

| Ionic Liquids | Low vapor pressure, tunable properties | organic-chemistry.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. In the synthesis of this compound, the choice of synthetic route has a direct impact on the atom economy.

For example, a traditional Sandmeyer reaction, which proceeds via a diazonium salt intermediate from 2,5-difluoro-4-methoxyaniline, generates significant salt byproducts and has a lower atom economy. In contrast, a direct transition metal-catalyzed cyanation of 1-bromo-2,5-difluoro-4-methoxybenzene with a cyanide source like Zn(CN)₂ can offer a higher atom economy, as a greater proportion of the reactant atoms are incorporated into the desired product.

Regioselectivity and Stereoselectivity in this compound Synthesis

The precise placement of functional groups on the benzene ring is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound.

Control of Substituent Orientation During Aromatic Functionalization

The synthesis of this compound necessitates careful control over the regioselectivity of several key steps. A plausible synthetic route begins with a readily available starting material, such as 2,4-difluoronitrobenzene. The introduction of the methoxy (B1213986) group at the 4-position can be achieved via a nucleophilic aromatic substitution reaction. In this case, the strong electron-withdrawing nitro group directs the incoming nucleophile (methoxide) to the para position, leading to the selective displacement of the fluorine atom at that position.

Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, would introduce the nitrile group. The positions of the substituents are thus dictated by the inherent directing effects of the functional groups present on the aromatic ring at each stage of the synthesis.

Chiral Induction in the Synthesis of Related Benzonitrile Intermediates

While this compound itself is an achiral molecule, the principles of stereoselectivity are highly relevant in the broader context of benzonitrile synthesis. The development of methods for the enantioselective synthesis of chiral benzonitriles is an active area of research, as these compounds can serve as valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules.

Chiral induction in the synthesis of benzonitrile derivatives can be achieved through various strategies. One approach involves the use of a chiral catalyst to control the formation of a stereocenter in a precursor molecule that is later converted to a benzonitrile. For instance, the asymmetric reduction of a ketone or the asymmetric alkylation of an enolate can introduce chirality.

Another strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. While not directly applied to the synthesis of the achiral this compound, these principles are fundamental to the synthesis of a wide array of structurally related and potentially bioactive chiral benzonitriles.

Chemical Reactivity and Transformation of 2,5 Difluoro 4 Methoxybenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying aromatic compounds, particularly those activated by electron-withdrawing groups. In the case of 2,5-Difluoro-4-methoxybenzonitrile, the presence of two fluorine atoms and a nitrile group on the benzene (B151609) ring significantly influences its reactivity towards nucleophiles.

The fluorine atoms in this compound are susceptible to displacement by various nucleophiles through an SNAr mechanism. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

The electron-withdrawing nature of the nitrile group and the fluorine atoms themselves activates the aromatic ring for nucleophilic attack. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex), and the high electronegativity of fluorine effectively stabilizes this intermediate. masterorganicchemistry.com

Research has shown that aryl fluorides, even those not strongly activated, can undergo SNAr reactions. acs.org For instance, studies on similar fluoroarenes have demonstrated that fluorine can be displaced by oxygen, nitrogen, and carbon nucleophiles. nih.govresearchgate.net In the context of this compound, this allows for the synthesis of a wide array of derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution on Fluorinated Benzonitriles

| Nucleophile | Product Type | Reference |

| Alcohols (ROH) | Alkoxybenzonitriles | acs.org |

| Amines (RNH₂) | Aminobenzonitriles | acs.orgnih.gov |

| Alkyl Cyanides (R-CH₂-CN) | Cyanomethylbenzonitriles | acs.org |

This table is illustrative and based on general reactivity patterns of fluoroarenes.

The regioselectivity and rate of SNAr reactions on this compound are governed by both electronic and steric factors. The electron-withdrawing nitrile group (-CN) and the methoxy (B1213986) group (-OCH₃) exert significant electronic influence on the aromatic ring. The nitrile group, being a strong electron-withdrawing group, activates the ortho and para positions relative to it for nucleophilic attack. The methoxy group, an electron-donating group, can also influence the reaction's regioselectivity.

Steric hindrance can also play a crucial role. researchgate.netrsc.org Bulky nucleophiles may face difficulty in approaching a sterically crowded position on the aromatic ring. The interplay of these electronic and steric effects determines which of the two fluorine atoms is preferentially substituted. For instance, in related dichloropyrimidine systems, the regioselectivity of SNAr reactions is highly sensitive to the nature and position of other substituents on the ring. wuxiapptec.com

Key Factors Influencing SNAr on this compound:

Activating Groups: The nitrile group strongly activates the ring towards nucleophilic attack.

Leaving Group: Fluorine is an excellent leaving group in SNAr reactions.

Nucleophile Strength: Stronger nucleophiles will generally react faster.

Solvent Effects: Polar aprotic solvents can enhance the rate of SNAr reactions. researchgate.net

Regioselectivity: The position of substitution is determined by the combined electronic effects of the nitrile, methoxy, and fluorine substituents, as well as steric considerations.

The nitrile group in this compound is also a site of chemical reactivity, offering pathways to other important functional groups.

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org This two-step process allows for the conversion of the benzonitrile (B105546) to 2,5-difluoro-4-methoxybenzoic acid. organic-chemistry.org The initial step involves the protonation of the nitrogen atom, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com

Reaction Scheme: Hydrolysis of this compound this compound + H₂O/H⁺ or OH⁻ → [2,5-Difluoro-4-methoxybenzamide] → 2,5-Difluoro-4-methoxybenzoic acid

The nitrile group can be reduced to a primary amine, (2,5-difluoro-4-methoxyphenyl)methanamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group. libretexts.org Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of various aromatic nitriles to their corresponding primary amines. nih.gov The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, generally facilitates the reduction. nih.gov

Table 2: Transformation of the Nitrile Group

| Reaction | Reagents | Product | Reference |

| Hydrolysis | H₃O⁺, heat or NaOH, H₂O then H₃O⁺ | 2,5-Difluoro-4-methoxybenzoic acid | chemistrysteps.comorganic-chemistry.org |

| Reduction | 1. LiAlH₄, 2. H₂O | (2,5-Difluoro-4-methoxyphenyl)methanamine | libretexts.orgnih.gov |

Reactivity of the Nitrile Group (–CN)

Derivatization via Addition Reactions (e.g., Organometallic Additions)

The nitrile group (–C≡N) in this compound is a key site for chemical modification through addition reactions. The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbon-nitrogen triple bond.

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup, would be expected to produce 1-(2,5-difluoro-4-methoxyphenyl)ethan-1-one.

Table 1: Organometallic Addition to this compound

| Organometallic Reagent | Intermediate | Final Product |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine anion | Ketone (after hydrolysis) |

| Organolithium Reagent (R-Li) | Imine anion | Ketone (after hydrolysis) |

The reactivity of these organometallic reagents is significant, with organolithium compounds generally being more reactive than Grignard reagents. youtube.com The choice of reagent can be influenced by the desired reaction conditions and the presence of other functional groups in the molecule.

Reactivity of the Methoxy Group (–OCH₃)

The methoxy group (–OCH₃) is another important functional group in this compound that can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage.

Demethylation Strategies and Mechanisms

Demethylation, the removal of the methyl group from the methoxy ether, is a common strategy to unmask a phenol (B47542). This transformation is typically achieved using strong acids or Lewis acids. Reagents like hydrogen bromide (HBr) and hydrogen iodide (HI) are effective for cleaving aryl methyl ethers. libretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group (methanol). The halide ion then acts as a nucleophile, attacking the methyl carbon in an SN2 reaction to produce the corresponding phenol and a methyl halide. libretexts.org

Boron tribromide (BBr₃) is another powerful reagent for the demethylation of aryl ethers, often providing high yields under milder conditions compared to hydrohalic acids. organic-chemistry.org The mechanism involves the formation of a complex between the boron atom and the ether oxygen, followed by intramolecular or intermolecular cleavage.

Studies on the demethylation of related methoxybenzonitriles have explored various catalytic systems. nih.gov

Cleavage and Exchange Reactions

The cleavage of the C–O bond in the methoxy group is the fundamental process in demethylation. libretexts.org Under forcing conditions, other cleavage and exchange reactions can occur. For example, in the presence of an excess of a strong nucleophile, the initially formed phenol could potentially undergo further reactions, although the reactivity of phenols to nucleophilic substitution is generally low. libretexts.org

Oxidative cleavage methods have also been developed for the deprotection of p-methoxybenzyl (PMB) ethers, which share a similar structural motif. organic-chemistry.org These reactions often employ oxidizing agents in the presence of a catalyst. organic-chemistry.orgnih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group and deactivated by the electron-withdrawing fluorine and nitrile groups. libretexts.orgyoutube.com The interplay of these electronic effects governs the rate and regioselectivity of EAS reactions.

Halogenation, Nitration, and Sulfonation: Positional Selectivity

In electrophilic aromatic substitution, the incoming electrophile is directed to specific positions on the aromatic ring by the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director. libretexts.org The fluorine atoms are deactivating but are also ortho-, para-directors. youtube.com The nitrile group is a strong deactivating group and a meta-director.

Given the substitution pattern of this compound, the position of electrophilic attack is determined by the combined directing effects of the substituents. The powerful activating and directing effect of the methoxy group is expected to dominate. The positions ortho to the methoxy group are at C3 and C5. The C5 position is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C3 position. The position para to the methoxy group is the C1 position, which is substituted with the nitrile group.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OCH₃ | 4 | Activating | Ortho, Para |

| -F | 2, 5 | Deactivating | Ortho, Para |

| -CN | 1 | Deactivating | Meta |

Halogenation : Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would likely lead to the substitution at the C3 position. masterorganicchemistry.com

Nitration : Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the aromatic ring. masterorganicchemistry.com For this compound, nitration is expected to yield 2,5-Difluoro-4-methoxy-3-nitrobenzonitrile.

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (–SO₃H), also anticipated to add at the C3 position. masterorganicchemistry.com

Friedel-Crafts Reactions: Limitations and Possibilities

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are generally sensitive to the electronic nature of the substrate. masterorganicchemistry.com

Friedel-Crafts Alkylation : This reaction is prone to limitations with strongly deactivated rings. The presence of two fluorine atoms and a nitrile group on the ring of this compound significantly deactivates it towards Friedel-Crafts alkylation. Therefore, this reaction is likely to be very sluggish or may not proceed under standard conditions.

Friedel-Crafts Acylation : This reaction is also challenging on strongly deactivated rings. However, the activating effect of the methoxy group might enable acylation to occur, albeit likely requiring harsh reaction conditions. If the reaction were to proceed, the acyl group would be directed to the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions typically involve an organic halide or triflate and an organometallic or other coupling partner, and are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For a substituted benzonitrile like this compound, the fluorine atoms can serve as leaving groups in some coupling reactions, or the entire aryl ring can be coupled via activation of a C-H or other functional group.

Suzuki-Miyaura Coupling for Biaryl Synthesis Using Nitrile Derivatives

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, creating biaryl structures by reacting an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. chemrxiv.orguvsq.fr This reaction is celebrated for its mild conditions and high tolerance for various functional groups. uvsq.fr The catalytic cycle generally proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. chemrxiv.org

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. nih.govgoogle.comgoogle.com This method has largely replaced harsher, traditional methods for C-N bond formation due to its broad substrate scope and functional group tolerance. google.comresearchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond. google.comresearchgate.net

Despite the broad utility of this reaction, specific research detailing the use of this compound as a substrate in Buchwald-Hartwig amination or other direct palladium-catalyzed C-N coupling reactions is not prevalent in the existing literature. Such a reaction would likely require the displacement of one of the fluorine atoms by an amine, a process that is synthetically challenging but achievable with specialized catalyst systems.

Sonogashira Coupling and Other C-C Coupling Reactions

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. nih.govbohrium.comeasycdmo.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govbohrium.com This transformation is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in natural products, pharmaceuticals, and materials science. easycdmo.comrsc.orguchile.cl

While direct experimental data for this compound in a Sonogashira reaction is sparse, this compound is a logical precursor for the synthesis of certain negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). rsc.org Many mGluR5 modulators feature a substituted aryl ring linked to an alkyne, a structure readily assembled via Sonogashira coupling. rsc.org For instance, the synthesis of analogs of MPEP (2-methyl-6-(phenylethynyl)pyridine), a well-known mGluR5 NAM, and related compounds often relies on this reaction as a key bond-forming step. rsc.org In such a synthetic route, a halogenated version of this compound would be coupled with a suitable terminal alkyne.

Table 1: Representative Conditions for Sonogashira Coupling

| Component | Example Condition | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Palladium(0) source |

| Co-catalyst | CuI | Activates the alkyne |

| Base | Et₃N, piperidine, or other amines | Neutralizes HX byproduct, facilitates catalyst cycle |

| Solvent | THF, DMF, or Toluene | Reaction medium |

| Reactants | Aryl Halide, Terminal Alkyne | Coupling partners |

Photochemical and Electrochemical Transformations

The interaction of molecules with light or electrical current can induce unique chemical transformations not accessible through thermal methods. For aromatic compounds like this compound, these methods can lead to electron transfer processes, bond cleavage, or the formation of radical intermediates.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) involves the transfer of an electron from a donor to an acceptor molecule upon light absorption. This process generates radical ions whose subsequent reactions can lead to a variety of products. The presence of multiple functional groups on this compound, including the electron-rich methoxy group and the electron-withdrawing nitrile and fluoro groups, suggests a potential for complex photochemical behavior. Fluorinated aromatic compounds, in particular, are known to undergo various photochemical reactions, and their photolysis can lead to a range of fluorinated products. google.com

However, specific studies focusing on the photoinduced electron transfer processes of this compound are not documented in the searched scientific literature. General principles suggest that UV irradiation could excite the molecule, potentially leading to reactions initiated by either the benzonitrile or the methoxyaryl moiety, but dedicated research is needed to confirm these pathways.

Electrochemical Synthesis and Derivatization

Electrochemical methods use an electric potential to drive chemical reactions. For organic molecules, this often involves the reduction or oxidation of functional groups. The nitrile group in benzonitriles can be electrochemically reduced, typically to form benzylamines or other reduced products. The aromatic ring itself can also undergo electrochemical reactions. Studies on related compounds, such as 2,5-dimethoxy nitrobenzenes, have shown that electrochemical reduction can generate stable radical anions. bohrium.com

There is currently a lack of specific published research on the electrochemical synthesis and derivatization of this compound. The electrochemical behavior would be influenced by the reduction potential of the nitrile group and the aromatic system, as well as the stability of any resulting radical intermediates, which would be modulated by the fluoro and methoxy substituents.

Applications in Advanced Materials and Functional Molecules Research

Pharmaceutical Intermediates and Drug Discovery

In the realm of medicinal chemistry, 2,5-Difluoro-4-methoxybenzonitrile is primarily utilized as an intermediate in the synthesis of new therapeutic agents. Its fluorinated structure is particularly sought after for its ability to modulate the physicochemical properties of drug candidates.

The benzonitrile (B105546) structural motif is a key component in the design of various anti-cancer agents. Research into novel therapeutics has demonstrated that derivatives of benzonitrile can be elaborated into complex heterocyclic structures with significant antiproliferative activity. For instance, a series of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were developed from benzonitrile precursors. nih.govnih.gov These compounds showed potent activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization. nih.govnih.gov The synthesis of such molecules often involves the reaction of a substituted benzonitrile with other reagents to form the core structure of the final active compound. nih.gov The specific substitution pattern of this compound makes it a valuable starting material for creating new generations of such anti-cancer agents, where the fluorine and methoxy (B1213986) groups can fine-tune the biological activity and pharmacokinetic profile.

The application of this compound extends beyond oncology. The compound is a building block in the creation of a variety of novel therapeutic agents. The synthesis of complex molecules often relies on the predictable reactivity of well-defined intermediates. For example, the development of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes (BODIPYs), which are fluorescent compounds with applications in biological imaging and photodynamic therapy, starts from precursors that are subsequently modified. nih.gov While not a direct therapeutic, such functional molecules are crucial tools in drug discovery and diagnostics. The unique electronic properties conferred by the fluorine and methoxy substituents on the benzonitrile ring allow for its incorporation into a wide range of molecular scaffolds designed to interact with specific biological targets.

Below is a table detailing the predicted lipophilicity values for this compound using various computational models.

| Lipophilicity Parameter | Predicted Value | Method |

| iLOGP | 1.85 | In-house physics-based method easycdmo.com |

| XLOGP3 | 1.81 | Atomistic and knowledge-based method easycdmo.com |

| WLOGP | 2.69 | Atomistic method easycdmo.com |

| MLOGP | 1.97 | Topological method easycdmo.com |

| SILICOS-IT | 2.64 | Hybrid fragmental/topological method easycdmo.com |

| Consensus Log P | 2.19 | Average of all predictions easycdmo.com |

This table presents computationally predicted lipophilicity data for this compound.

Protein kinases and phosphodiesterases (PDEs) are important classes of drug targets. The development of inhibitors for these enzymes is a major focus of pharmaceutical research. Substituted phenyl rings are common features in many kinase and PDE inhibitors. For example, research has led to the discovery of potent cyclin-dependent kinase (CDK) inhibitors containing a difluoro-methoxyphenyl group. nih.gov One such inhibitor, R547, incorporates a 2,3-difluoro-6-methoxyphenyl moiety, highlighting the importance of this substitution pattern for achieving high inhibitory activity against CDK1, CDK2, and CDK4. nih.gov This indicates that isomers like this compound are highly relevant intermediates for synthesizing analogous kinase inhibitors.

Similarly, in the field of PDE4 inhibitors, which are used to treat inflammatory conditions, many successful drugs feature a catechol ether pharmacophore. nih.govnih.gov The methoxybenzene structure of this compound serves as a bioisostere for this catechol ether group, making it an attractive starting point for designing novel PDE4 inhibitors with potentially improved properties. nih.gov

Agrochemical Development

The principles of designing biologically active molecules for pharmaceuticals often overlap with those for agrochemicals. The strategic use of specific chemical motifs can lead to the development of effective and selective herbicides and pesticides.

Enhancing Crop Protection and Yield

While direct studies detailing the specific application of this compound in crop protection are not extensively documented in publicly available research, the inclusion of fluorine atoms and a methoxy group in agrochemical compounds is a well-established strategy for enhancing efficacy. Fluorine can increase the biological activity, metabolic stability, and lipophilicity of a molecule, which are critical factors for the effectiveness of pesticides and herbicides. The benzonitrile structural motif is also present in a variety of commercial agrochemicals. Therefore, this compound is considered a promising scaffold for the synthesis of new agrochemical candidates with potentially improved properties for crop protection and yield enhancement. Further research in this area could lead to the development of novel and more effective agricultural products.

Advanced Materials Science

The unique electronic and physical properties conferred by the fluorine and methoxy substituents on the benzonitrile framework make this compound a compound of interest in materials science.

Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

Fluorinated aromatic compounds are known to be valuable in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical aspect in the design of efficient charge-transporting and emissive layers in OLEDs. While specific research on the direct use of this compound in OLEDs is limited, its structural features suggest its potential as a building block for the synthesis of more complex molecules with tailored optoelectronic properties for such applications.

Liquid Crystal Synthesis

The field of liquid crystals often utilizes molecules with a rigid core and flexible terminal groups. Benzonitrile derivatives are frequently employed as core structures in liquid crystal design due to their significant dipole moment and linear shape, which contribute to the formation of mesophases. The presence of fluorine atoms can further enhance the mesomorphic properties, such as thermal stability and dielectric anisotropy. Although direct reports on the use of this compound in the synthesis of liquid crystals are not prominent, its chemical structure makes it a plausible candidate for investigation as a precursor to novel liquid crystalline materials.

Specialty Chemicals Production

This compound serves as a valuable intermediate in the production of a variety of specialty chemicals. aromsyn.com Its functional groups allow for a range of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules with specific functionalities. These specialty chemicals can find applications in diverse areas, including pharmaceuticals, agrochemicals, and materials science. The custom synthesis of derivatives of this compound is available on a scale ranging from grams to kilograms, indicating its utility in both research and industrial settings. aromsyn.com

Precursor for Advanced Organic Molecules and Building Blocks

The chemical reactivity of this compound makes it a key starting material for the construction of more intricate molecular architectures. aromsyn.comsigmaaldrich.com

Synthesis of Complex Organic Molecules

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, opening up a wide array of synthetic possibilities. The fluorine and methoxy groups can direct further electrophilic aromatic substitution reactions or be the target of nucleophilic substitution, allowing for the strategic introduction of other functional groups. While specific, publicly documented examples of complex molecules synthesized directly from this compound are not abundant, the synthesis of related bioactive molecules, such as 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives with analgesic and antifungal properties, highlights the potential of substituted methoxybenzonitrile scaffolds in medicinal chemistry. nih.gov Similarly, the synthesis of a modified 2'-deoxyuridine (B118206) containing a 3,5-difluoro-4-methoxybenzylidene imidazolinone derivative for use in DNA probes demonstrates the utility of related difluoro-methoxy-phenyl structures in creating sophisticated biomolecular tools. nih.gov These examples underscore the potential of this compound as a foundational element in the synthesis of a new generation of complex and functional organic molecules.

Dearomatization Strategies to Assemble Substituted Carbocycles and Heterocycles

The dearomatization of aromatic compounds is a powerful strategy for the synthesis of three-dimensional molecular architectures from readily available flat, aromatic precursors. This approach has gained significant attention as it provides access to a wide array of substituted carbocycles and heterocycles, which are valuable scaffolds in medicinal chemistry and materials science. While specific research detailing the direct application of this compound in dearomatization reactions to form carbocycles and heterocycles is not extensively documented in publicly available literature, the structural features of this compound suggest its potential as a substrate in such transformations.

The electron-withdrawing nature of the nitrile group and the fluorine atoms, combined with the electron-donating methoxy group, creates a polarized aromatic ring. This electronic profile can influence the regioselectivity of nucleophilic or electrophilic attacks that are often the initial steps in dearomatization cascades. For instance, in a Birch-type reduction, a common dearomatization strategy, the dissolution of a metal in liquid ammonia (B1221849) generates solvated electrons that can attack the aromatic ring. The substitution pattern on this compound would be expected to direct the initial electron transfer and subsequent protonation steps, leading to partially saturated carbocyclic structures.

Furthermore, transition-metal-catalyzed dearomatization reactions, such as those involving rhodium, ruthenium, or iridium, could potentially be employed. These catalysts can coordinate to the aromatic ring and facilitate a variety of transformations, including hydrogenation, cycloaddition, and cycloisomerization reactions, which would convert the planar aromatic ring into a non-aromatic carbocycle or heterocycle. The fluorine and methoxy substituents would likely play a crucial role in modulating the reactivity and selectivity of these processes.

In the context of heterocyclic synthesis, the nitrile group of this compound could serve as a handle for annulation reactions. Following a partial reduction of the benzene (B151609) ring, the nitrile could be transformed into an amine or other functional groups, which could then participate in intramolecular cyclization reactions to form various nitrogen-containing heterocycles.

While detailed experimental studies on this compound in this specific area are limited, the principles of dearomatization chemistry suggest it as a promising candidate for the synthesis of complex, fluorinated, and methoxy-substituted cyclic systems. Further research in this domain would be necessary to explore and establish its synthetic utility in the assembly of novel carbocycles and heterocycles.

Asymmetric Synthesis Applications

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically enriched form, is of paramount importance in the development of pharmaceuticals and functional materials. The inherent chirality of many biologically active molecules necessitates the use of stereoselective synthetic methods. This compound, as a prochiral molecule, presents potential opportunities for application in asymmetric synthesis, although specific, published examples of its use are not readily found.

The key to its potential lies in the enantioselective transformation of the aromatic ring or the nitrile group. For instance, an asymmetric dearomatization reaction could lead to the formation of chiral, non-aromatic carbocycles or heterocycles. This could be achieved using chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, that can differentiate between the two enantiotopic faces of the aromatic ring. The resulting products would possess stereocenters whose configuration is controlled by the chiral catalyst.

Another avenue for its application in asymmetric synthesis involves the enantioselective reduction of the nitrile group to a primary amine. While the direct asymmetric reduction of nitriles is challenging, it can be accomplished using chiral reducing agents or through catalytic hydrogenation with chiral catalysts. The resulting chiral amine could then serve as a valuable building block for the synthesis of more complex chiral molecules.

Furthermore, the fluorine atoms on the aromatic ring could influence the stereochemical outcome of reactions at adjacent positions. For example, an asymmetric nucleophilic aromatic substitution (SNAr) reaction, where one of the fluorine atoms is replaced by a nucleophile under the control of a chiral catalyst, could generate a chiral center. The electronic properties and steric bulk of the substituents would play a critical role in achieving high enantioselectivity.

While the direct application of this compound in asymmetric synthesis is an area that requires further exploration, its structural and electronic features make it an intriguing substrate for the development of new stereoselective methodologies. The synthesis of chiral, fluorinated, and methoxy-substituted compounds is of significant interest, and this benzonitrile derivative represents a potential starting point for such endeavors.

Spectroscopic Characterization and Structural Elucidation of 2,5 Difluoro 4 Methoxybenzonitrile and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and determining the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For 2,5-Difluoro-4-methoxybenzonitrile, the characteristic vibrational modes are assigned based on their expected frequency ranges.

Key vibrational modes for related structures include the C-O stretching vibration in the methoxy (B1213986) group, which is often observed as a strong band. nih.gov In similar aromatic compounds, asymmetric stretching vibrations between C-C and C-N bonds can also be prominent. nih.gov The presence of the nitrile group (C≡N) would be expected to show a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region, while aromatic C-H stretching is observed above 3000 cm⁻¹.

Table 1: Predicted Characteristic FTIR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretching | > 3000 |

| Nitrile | C≡N stretching | 2200 - 2260 |

| Aromatic Ring | C=C stretching | 1400 - 1600 |

| Methoxy Group | C-O stretching | ~1250 |

| Fluoro Substituent | C-F stretching | 1000 - 1400 |

Raman Spectroscopy: Normal Coordinate Analysis and Vibrational Assignments

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. A complete vibrational assignment for this compound can be achieved through normal coordinate analysis, which involves theoretical calculations to predict the vibrational frequencies and modes. nih.gov These calculated frequencies are then compared with the experimental Raman spectrum to make definitive assignments. For similar molecules, the most intense Raman band is often associated with the C-O stretching of the methoxy group. nih.govresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. researchgate.netiaamonline.org This enhancement allows for the detection of trace amounts of an analyte. iaamonline.org SERS is particularly useful for overcoming the inherent weakness of the Raman signal and can be applied to identify substances at very low concentrations. researchgate.netiaamonline.org The technique has been successfully used in various fields, including the analysis of dyes and other chemical compounds. researchgate.net For this compound, SERS could be employed for trace analysis in complex matrices. youtube.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR: Chemical Shifts and Coupling Constants

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity of atoms. youtube.com

For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons would appear as multiplets due to coupling with each other and with the fluorine atoms. The methoxy protons would likely appear as a singlet.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the methoxy group.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (aromatic) | 7.0 - 8.0 | Multiplet | J(H,H), J(H,F) |

| ¹H (methoxy) | 3.8 - 4.2 | Singlet | - |

| ¹³C (nitrile) | 115 - 120 | Singlet | - |

| ¹³C (aromatic) | 100 - 160 | Multiplet | J(C,F) |

| ¹³C (methoxy) | 55 - 65 | Singlet | - |

Note: The predicted chemical shifts and coupling constants are approximate and can vary depending on the solvent and other experimental conditions.

¹⁹F NMR: Probing Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.orgaiinmr.com This wide range of chemical shifts makes it easier to distinguish between different fluorine environments within a molecule. wikipedia.orgnih.gov

In the ¹⁹F NMR spectrum of this compound, two distinct signals would be expected, one for each of the non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts of these signals would be influenced by their position on the aromatic ring and the nature of the adjacent substituents. Furthermore, coupling between the two fluorine atoms (¹⁹F-¹⁹F coupling) and between each fluorine atom and the neighboring protons (¹⁹F-¹H coupling) would lead to splitting of the signals, providing valuable structural information. wikipedia.orgsemanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₅F₂NO). easycdmo.comalfa-chemistry.com The exact mass can be used to confirm the identity of the compound and to distinguish it from isomers.

In the context of reaction monitoring, HRMS is instrumental in identifying and characterizing transient reaction intermediates. Its high sensitivity and mass accuracy enable the detection of short-lived species, providing mechanistic insights into the synthesis of this compound and its derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO | easycdmo.comalfa-chemistry.com |

| Molecular Weight | 169.13 g/mol | easycdmo.comalfa-chemistry.com |

In a mass spectrometer, molecules can be fragmented into smaller, charged particles. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. The fragmentation pathways of benzonitrile (B105546) derivatives are influenced by the substituents on the aromatic ring. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules or radicals.

The study of fragmentation patterns of related compounds, such as nitazene (B13437292) analogs, has shown that characteristic product ions can be used to elucidate the structure of novel derivatives. nih.gov

| Potential Fragment Ion | Possible Neutral Loss | Significance |

| [M - CH₃]⁺ | •CH₃ | Loss of the methyl group from the methoxy substituent. |

| [M - HCN]⁺ | HCN | Loss of hydrogen cyanide, characteristic of the nitrile group. |

| [M - CO]⁺ | CO | Loss of carbon monoxide, can occur from the methoxy group after rearrangement. |

| [M - F]⁺ | •F | Loss of a fluorine radical. |

This table represents hypothetical fragmentation patterns based on the structure of this compound and general fragmentation rules. It does not reflect actual experimental data.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the observed absorption bands are typically due to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents on the aromatic ring. While specific UV-Vis data for this compound is not detailed in the search results, the presence of fluoro and methoxy groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile.

Photoacoustic Spectroscopy (PAS) is a technique that can be used to study the electronic transitions of a sample, including those that are non-radiative. In PAS, the sample is irradiated with modulated light. The absorption of this light leads to localized heating and the generation of a sound wave, which is detected by a sensitive microphone. The intensity of the photoacoustic signal is proportional to the amount of light absorbed by the sample. PAS can be particularly useful for analyzing opaque or highly scattering samples. While no specific studies utilizing PAS for this compound were found, this technique could, in principle, provide complementary information to UV-Vis spectroscopy regarding its electronic transitions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a vital tool for investigating the electronic properties and potential applications of aromatic compounds. Benzonitrile and its derivatives are known to exhibit fluorescence in the near-ultraviolet region. aip.org The fluorescence spectra of these molecules are characterized by discrete bands, and analysis of these spectra provides insights into the vibrational energy levels of the molecule in its ground electronic state. aip.org For benzonitrile itself, approximately 140 distinct bands have been observed in its fluorescence spectrum, showing good correlation with its absorption spectrum. aip.org

The introduction of substituents onto the benzene ring, such as fluorine and methoxy groups, can significantly alter the photophysical properties, including absorption and fluorescence wavelengths, quantum yields, and fluorescence lifetimes. researchgate.net These changes arise from the electronic effects of the substituents (both inductive and resonance) and their influence on the molecular geometry and vibrational modes. researchgate.net While general studies on substituted benzonitriles confirm their fluorescent nature, specific experimental data detailing the excitation wavelength, emission wavelength, and quantum yield for this compound are not extensively detailed in the surveyed literature. However, the study of related fluorinated and methoxy-substituted aromatic compounds suggests that this compound would likely exhibit fluorescence, with characteristics influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing fluoro and nitrile groups.

The broader class of benzonitrile derivatives has been explored for applications as fluorescence imaging probes, where the benzonitrile core acts as a key structural component of a larger fluorophore system. acs.org

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. nih.gov By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated, from which the electron density distribution and thus the precise location of each atom in the crystal lattice can be calculated. nih.gov This technique yields critical data including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group.

A complete single-crystal X-ray diffraction analysis for this compound has not been reported in the reviewed literature. However, analysis of related substituted nicotinonitrile and triazolopyridazinoindole derivatives demonstrates the type of data obtained from such an experiment. For illustrative purposes, the crystallographic data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole is presented below to show what a typical SC-XRD analysis reveals. mdpi.com

Table 1: Illustrative Example of Single Crystal XRD Data for a Heterocyclic Compound mdpi.com (Note: This data is not for this compound and is for exemplary purposes only)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline materials and investigating polymorphism—the ability of a compound to exist in two or more different crystal structures. researchgate.net Polymorphs of the same compound can exhibit different physicochemical properties, such as solubility, melting point, and stability. PXRD patterns are unique fingerprints for a specific crystalline phase. nist.gov

While no specific polymorphism studies for this compound are documented in the available research, studies on other fluorinated organic molecules highlight the utility of PXRD in this area. For example, a study on 4,11-difluoroquinacridone used PXRD to evaluate four different potential crystal structure models (A, B, C, and D). nih.gov Although all four models produced similar powder patterns, Rietveld refinement allowed for a detailed comparison of the fits to the experimental data, helping to identify the most probable structure. nih.gov This approach demonstrates how PXRD is crucial for distinguishing between subtle structural variations in polymorphs.

Table 2: Example of Structural Models for 4,11-difluoroquinacridone Distinguished by Diffraction Studies nih.gov (Note: This data is not for this compound and is for exemplary purposes only)

| Model | Space Group | Z' | Molecular Arrangement |

|---|---|---|---|

| Model A | P2₁/c | 1 | Molecules connected to four neighbors in a criss-cross pattern. |

| Model B | P2₁/c | 0.5 | Similar to Model A but with a unit cell of half the size; molecule on an inversion center. |

| Model C | Pī | 0.5 | Molecules connected to two neighbors, forming parallel chains. |

| Model D | P2₁/c | 1 | A structural mixture of models A/B and C. |

Computational and Theoretical Investigations of 2,5 Difluoro 4 Methoxybenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-Difluoro-4-methoxybenzonitrile, DFT calculations are instrumental in predicting its geometric and electronic characteristics.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For substituted benzenes like this compound, DFT methods such as B3LYP with a basis set like 6-31G** can be employed to predict key structural parameters. researchgate.net

Table 1: Predicted Structural Parameters of this compound (Note: The following data is illustrative of what a DFT geometry optimization would yield and is based on general chemical principles, as specific literature data is unavailable.)

| Parameter | Predicted Value |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| C-CN | ~1.45 Å |

| C≡N | ~1.15 Å |

| C-F | ~1.35 Å |

| C-O | ~1.36 Å |

| O-CH₃ | ~1.43 Å |

| C-H | ~1.08 Å |

| ∠C-C-C (ring) | ~118° - 122° |

| ∠C-C-F | ~119° |

| ∠C-C-O | ~125° |

Electronic structure analysis further elucidates the distribution of electrons within the molecule, which is heavily influenced by the electronegative fluorine atoms, the electron-donating methoxy (B1213986) group, and the electron-withdrawing nitrile group.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For this compound, characteristic vibrational modes would include the C≡N stretch, C-F stretches, aromatic C-C stretches, and vibrations of the methoxy group.

A study on the related molecule 4-ethoxy-2,3-difluoro benzamide (B126) utilized DFT (B3LYP/6-31+G(d,p)) to perform a complete vibrational analysis, correlating calculated frequencies with experimental FT-IR and Raman spectra. researchgate.net A similar approach for this compound would yield a detailed understanding of its vibrational dynamics.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges for the functional groups present and are not from a specific calculation on the title compound.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| CH₃ Stretch (Methoxy) | 2950 - 2850 |

| C≡N Stretch | 2240 - 2220 |

| Aromatic C=C Stretch | 1625 - 1475 |

| CH₃ Bend (Methoxy) | 1470 - 1440 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 |

| C-F Stretch | 1250 - 1000 |

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. schrodinger.com

For the related compound 4-methoxybenzonitrile (B7767037), DFT calculations determined a HOMO-LUMO gap of 4.37 eV in a vacuum. For this compound, the presence of two electron-withdrawing fluorine atoms in addition to the electron-withdrawing nitrile group and the electron-donating methoxy group would modulate the energies of the frontier orbitals and thus the energy gap.

Table 3: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical, based on typical DFT results for similar aromatic compounds.)

| Orbital | Energy (eV) |

| LUMO | -1.5 to -1.0 |

| HOMO | -6.5 to -6.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

A lower HOMO-LUMO gap generally suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays color-coded regions of different electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas represent neutral potential. walisongo.ac.id

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group due to their lone pairs of electrons. The fluorine atoms would also contribute to regions of negative potential. Positive potential would likely be concentrated around the hydrogen atoms of the methyl group and the aromatic ring. nih.gov This analysis helps in understanding intermolecular interactions and predicting sites for hydrogen bonding.

Ab Initio and Semi-Empirical Methods

Alongside DFT, other computational methods like ab initio and semi-empirical calculations provide further understanding of molecular properties.

Ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods can also be used to study the electronic structure. These methods are particularly useful for calculating nonlinear optical (NLO) properties, such as polarizability (α) and the first hyperpolarizability (β). These properties describe how a molecule's charge distribution is distorted by an external electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.

A computational study on 4-methoxybenzonitrile using ab initio HF and DFT methods calculated its polarizability and hyperpolarizability. Similar calculations for this compound would quantify the influence of the difluoro substitution on these NLO properties. The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile and fluoro groups across the π-system of the benzene (B151609) ring is expected to result in a significant dipole moment and potentially interesting NLO behavior.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational changes and intermolecular interactions that govern the behavior of a substance. For a molecule like this compound, MD simulations can elucidate its flexibility, its interactions with other molecules, and the influence of its environment.